molecular formula C34H56N4O6 B12394616 SC209 intermediate-2

SC209 intermediate-2

Cat. No.: B12394616
M. Wt: 616.8 g/mol
InChI Key: OWHULSHKLRULCE-HBAWRODTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SC209 intermediate-2 involves multiple steps, starting from readily available starting materials. The compound is synthesized through a series of chemical reactions, including protection and deprotection steps, coupling reactions, and purification processes. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

SC209 intermediate-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often intermediates in the synthesis of more complex molecules, such as ADCs .

Scientific Research Applications

SC209 intermediate-2 has a wide range of scientific research applications, including:

Mechanism of Action

SC209 intermediate-2 functions as a linker in ADCs, facilitating the attachment of cytotoxic drugs to antibodies. The linker ensures the stability of the ADC in the bloodstream and releases the drug upon reaching the target cells. The active metabolite of this compound, 3-aminophenyl hemiasterlin, targets tubulin, disrupting the microtubule network and inducing cell death .

Properties

Molecular Formula

C34H56N4O6

Molecular Weight

616.8 g/mol

IUPAC Name

ethyl (E,4S)-4-[[(2S)-2-[[(2S)-3-(3-aminophenyl)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoate

InChI

InChI=1S/C34H56N4O6/c1-15-43-30(41)22(4)19-25(21(2)3)37(13)29(40)26(32(5,6)7)36-28(39)27(38(14)31(42)44-33(8,9)10)34(11,12)23-17-16-18-24(35)20-23/h16-21,25-27H,15,35H2,1-14H3,(H,36,39)/b22-19+/t25-,26-,27-/m1/s1

InChI Key

OWHULSHKLRULCE-HBAWRODTSA-N

Isomeric SMILES

CCOC(=O)/C(=C/[C@H](C(C)C)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC(=CC=C1)N)N(C)C(=O)OC(C)(C)C)/C

Canonical SMILES

CCOC(=O)C(=CC(C(C)C)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC(=CC=C1)N)N(C)C(=O)OC(C)(C)C)C

Origin of Product

United States

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